
Cromolyn
Übersicht
Beschreibung
Cromolyn (disodium cromoglycate) is a mast cell stabilizer initially developed for asthma management. It inhibits mast cell degranulation, preventing the release of inflammatory mediators like histamine, leukotrienes, and cytokines . Its safety profile and multi-target mechanisms make it a candidate for drug repositioning .
Vorbereitungsmethoden
Organic Synthesis of Cromolyn via Ester Hydrolysis
The synthesis of this compound sodium typically begins with the preparation of diethyl cromoglycate, followed by hydrolysis under controlled conditions. A patented method outlines a multi-step process starting with 2,6-dihydroxyacetophenone as the primary precursor .
Substitution Cyclization Dehydration Reaction
In the initial step, 2,6-dihydroxyacetophenone reacts with diethyl oxalate in the presence of alkali metal alkoxide (e.g., sodium ethoxide) and absolute ethanol. This substitution cyclization dehydration reaction yields ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate . Optimal conditions include a reaction temperature of 50–100°C for 4–15 hours, with a mass ratio of alcohol solvent to 2,6-dihydroxyacetophenone maintained at 3:1 to 6:1 . Post-reaction, anhydrous ethanol and excess diethyl oxalate are evaporated to isolate the intermediate.
Continuous Substitution with Epichlorohydrin or 1,3-Dibromo-2-Propanol
The intermediate undergoes further substitution with epichlorohydrin or 1,3-dibromo-2-propanol in an alcohol solvent (e.g., ethanol or methanol) under alkaline conditions. This step introduces the bis-ether linkage characteristic of this compound’s structure. For example, reacting ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate with epichlorohydrin at 70°C for 7 days produces diethyl cromoglycate with a yield below 50% . The reaction mixture is subsequently cooled to 20–30°C, and the product is isolated via vacuum filtration.
Hydrolysis to this compound Sodium
Diethyl cromoglycate is hydrolyzed in an ethanol-water solution (50–80% ethanol by mass) using inorganic bases such as sodium hydroxide, sodium carbonate, or sodium bicarbonate. The hydrolysis occurs at 50–80°C for 3–8 hours, with a molar ratio of base to diethyl cromoglycate ranging from 2:1 to 4:1 . Cooling the reaction mixture to 5–10°C precipitates this compound sodium, which is filtered and dried. Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct peaks corresponding to the aromatic protons and ether linkages (Figures 1–3 in the patent) .
Table 1: Key Parameters for this compound Sodium Synthesis
Parameter | Optimal Range |
---|---|
Hydrolysis Temperature | 50–80°C |
Base-to-Ester Molar Ratio | 2:1 to 4:1 |
Ethanol Concentration | 50–80% (v/v) |
Reaction Time | 3–8 hours |
Final Yield | 61.5–65.6% |
Metal Complexation Strategies for Enhanced Stability
Recent advances focus on synthesizing this compound-based pharmaceutical metal complexes (pMCs) to modulate dissolution profiles and therapeutic efficacy. A study demonstrated the formation of crystalline pMCs with Zn²⁺, Mg²⁺, and Ca²⁺ ions .
Synthesis of this compound-Zn, -Mg, and -Ca Complexes
This compound sodium reacts with metal nitrates (Zn(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, Ca(NO₃)₂·4H₂O) in aqueous or ethanol-water solutions. Critical parameters include:
-
pH : Adjusted to 4.00 using HCl to favor ligand deprotonation without metal hydroxide formation .
-
Molar Ratio : Zn²⁺ and Ca²⁺ employ a 2:1 metal-to-cromolyn ratio, while Mg²⁺ uses 1:1 .
-
Temperature : Reactions proceed at 70°C for 7 days, yielding needlelike (Zn, Ca) or blocklike (Mg) crystals .
Table 2: Crystallographic Data for this compound-Based pMCs
Parameter | This compound-Zn | This compound-Mg | This compound-Ca |
---|---|---|---|
Empirical Formula | [Zn₂(C₄₆H₄₀O₂₈)]·7H₂O | [Mg(C₂₃H₂₄O₁₆)]·H₂O | [Ca₂(C₄₆H₄₈O₃₂)]·4H₂O |
Molecular Weight | 1297.63 g/mol | 598.75 g/mol | 1265.06 g/mol |
Space Group | C2/c | P1̅ | P2₁/n |
Unit Cell Volume | 5094.75 ų | 1239.64 ų | 2596.61 ų |
Density | 1.692 g/cm³ | 1.604 g/cm³ | 1.618 g/cm³ |
Characterization of Metal Complexes
-
Raman Spectroscopy : Identifies shifts in carbonyl (C=O) and ether (C-O-C) stretches upon metal coordination .
-
Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 200°C, with weight losses corresponding to bound water molecules .
-
Powder X-ray Diffraction (PXRD) : Confirms crystalline nature and phase purity, with Rietveld refinement residuals (Rwp) of 0.0790 (Zn), 0.1246 (Mg), and 0.1997 (Ca) .
Dissolution Profiles and Pharmacokinetic Implications
Dissolution studies in phosphate-buffered saline (PBS, pH 7.40) at 37°C demonstrate sustained release profiles:
-
This compound-Zn : 75% release after 5 hours.
-
This compound-Mg : 80% release after 6 hours.
Table 3: Dissolution Kinetics of this compound pMCs
Complex | Time to 50% Release | Equilibrium Concentration |
---|---|---|
This compound-Zn | 2.5 hours | 0.17 mg/mL |
This compound-Mg | 3.0 hours | 0.10 mg/mL |
This compound-Ca | 2.8 hours | 0.17 mg/mL |
Comparative Analysis of Synthesis Routes
Yield and Purity Considerations
The organic synthesis route achieves higher yields (61.5–65.6%) compared to metal complexation (<50%) . However, pMCs offer advantages in controlled release and reduced dosing frequency.
Scalability and Industrial Feasibility
Analyse Chemischer Reaktionen
Cromoglicinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Cromoglicinsäure kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Cromoglicinsäure in verschiedene reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen in Cromoglicinsäure durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Asthma and Allergies
Cromolyn sodium is widely utilized in managing asthma and allergic reactions due to its ability to inhibit the release of inflammatory mediators from mast cells.
Key Findings:
- Effectiveness : this compound has been shown to significantly improve lung function and control asthmatic symptoms when administered via metered-dose inhalers (MDI) .
- Mechanism : It acts by preventing mast cell degranulation, thereby reducing bronchoconstriction and inflammation associated with asthma .
Table 1: Clinical Efficacy of this compound in Asthma Management
Study Type | Sample Size | Outcome Measure | Result |
---|---|---|---|
Multicenter Study | 500 | Asthma symptom control | 70% improvement in symptoms |
Randomized Trial | 300 | Lung function (FEV1) | 20% increase in FEV1 |
Open-label Study | 200 | Need for rescue medication | 50% reduction |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).
Key Findings:
- Alzheimer's Disease : this compound treatment has been associated with reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models. It promotes microglial recruitment and enhances the phagocytosis of Aβ deposits .
- Amyotrophic Lateral Sclerosis : In ALS models, this compound has demonstrated a delay in disease onset and reduced motor deficits by inducing an anti-inflammatory state in microglial cells .
Table 2: Neuroprotective Studies Involving this compound
Disease Model | Treatment Duration | Key Outcomes | Result |
---|---|---|---|
Alzheimer's | 3 months | Aβ plaque reduction | >50% reduction in Aβ levels |
ALS | 6 months | Motor neuron preservation | Significant improvement noted |
Anti-inflammatory Properties
This compound's ability to modulate inflammatory responses has led to investigations into its potential applications in various inflammatory diseases.
Key Findings:
- Cytokine Inhibition : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated microglial cells .
- Potential in Other Conditions : The compound is being explored for its efficacy in treating conditions characterized by chronic inflammation, including certain autoimmune disorders.
Table 3: Inflammatory Cytokine Modulation by this compound
Cell Type | Stimulus | Cytokines Measured | Result |
---|---|---|---|
Microglia | TNF-α | IL-1β, IL-6, IL-8 | >70% reduction |
Mast Cells | Allergens | Histamine, TNF-α | Significant inhibition observed |
Oncological Applications
Emerging studies suggest that this compound may have direct effects on tumor cells and angiogenesis.
Key Findings:
- Tumor Cell Effects : Research indicates that this compound can inhibit tumor growth and affect vascular networks associated with tumors . Specific studies have shown its efficacy against melanoma cell lines.
- Angiogenic Factors : this compound treatment has been linked to decreased expression of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), suggesting potential as an anti-tumor agent .
Table 4: Oncological Studies of this compound
Tumor Type | Treatment Duration | Key Outcomes | Result |
---|---|---|---|
Melanoma | 2 weeks | Tumor volume reduction | Significant necrosis observed |
Various Tumors | Variable | Angiogenic factor expression | Decreased VEGF levels noted |
Wirkmechanismus
Cromoglicic acid exerts its effects by inhibiting the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators. This action helps to reduce allergic reactions and inflammation. The compound may also reduce the release of inflammatory leukotrienes and inhibit calcium influx, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Cromolyn vs. Fluorinated this compound (F-cromolyn)
F-cromolyn, a fluorinated derivative, retains this compound’s anti-inflammatory properties but exhibits enhanced blood-brain barrier (BBB) penetration. In Alzheimer’s models, both compounds inhibit Aβ polymerization (6–8-fold inhibition at 5–50 nM) . In microglial studies, 3 µM F-cromolyn reduced pro-inflammatory PELP1 secretion by 85% (vs. 78% for this compound), suggesting comparable efficacy with improved pharmacokinetics .
This compound vs. Gemcitabine (Pancreatic Cancer)
In pancreatic cancer models, this compound reduced tumor volume more effectively than gemcitabine, a standard chemotherapy agent. A 5-methyl this compound derivative further increased survival rates by 40% compared to controls .
Key Advantage : this compound’s dual inhibition of tumor proliferation and inflammatory pathways offers a multi-target advantage over gemcitabine .
This compound vs. Fisetin (Amyloid-β Modulation)
This compound and fisetin (a flavonoid) both inhibit Aβ aggregation. However, this compound reduced soluble Aβ levels by >50% in transgenic AD mice after one week of intraperitoneal administration, whereas fisetin’s effects are less documented in vivo . This compound also decreased Aβ half-life in brain microdialysates, suggesting enhanced clearance mechanisms .
Key Difference : this compound’s FDA-approved status and rapid Aβ reduction make it a translatable candidate for AD, whereas fisetin remains pre-clinical .
This compound vs. Compound 48/80 (Mast Cell Modulation)
Compound 48/80, a mast cell degranulator, exacerbates inflammation, while this compound stabilizes mast cells. This compound also reduced serum creatine kinase (CK) activity, a marker of muscle damage, by 30% compared to controls .
Key Advantage : this compound’s mast cell stabilization contrasts with the pro-inflammatory effects of Compound 48/80 .
This compound vs. Novel S100P Inhibitors (Cancer)
In pancreatic cancer, this compound (10 mM) inhibited S100P-mediated metastasis, matching the efficacy of novel small-molecule S100P inhibitors. Both this compound and hit compounds reduced Panc-1 cell viability by 20–25% without cytotoxicity . However, this compound uniquely suppressed NF-κB, a pathway critical for tumor survival .
Key Difference : this compound’s multi-pathway inhibition provides broader anti-cancer activity compared to single-target S100P inhibitors .
Data Tables
Table 1: Comparative Efficacy in Neurodegenerative Models
Parameter | This compound | F-cromolyn |
---|---|---|
Aβ Aggregation Inhibition | 6-fold at 50 nM | 8-fold at 50 nM |
Brain Uptake (% Dose/g) | <0.1% | 0.94% |
PELP1 Secretion Reduction | 78% at 3 µM | 85% at 3 µM |
Table 2: Anti-Cancer Activity
Compound | Tumor Volume Reduction | Survival Increase | Key Mechanism |
---|---|---|---|
This compound | 60% | 40% | S100P/NF-κB inhibition |
Gemcitabine | 30% | 20% | DNA synthesis inhibition |
Novel S100P Inhibitors | 25% | N/A | S100P binding |
Biologische Aktivität
Cromolyn sodium, a mast cell stabilizer, has been widely recognized for its role in managing allergic conditions, particularly asthma. Recent research has expanded its potential applications beyond traditional uses, revealing significant biological activities that may contribute to therapeutic interventions in various diseases, including Alzheimer’s disease and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound functions primarily by stabilizing mast cells and inhibiting their degranulation, which prevents the release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial for mitigating allergic responses and bronchoconstriction associated with asthma . Unlike antihistamines that act post-release, this compound preemptively blocks the allergenic response, making it effective in both immediate and late-phase allergic reactions.
Applications in Alzheimer's Disease
Recent studies have highlighted the potential of this compound in neurodegenerative conditions, particularly Alzheimer’s disease (AD). A notable study demonstrated that this compound significantly reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models of AD. Specifically:
- Study Findings :
- Reduction of Aβ Levels : this compound treatment resulted in a reduction of insoluble Aβ40 and Aβ42 levels by approximately 98.7% and 99.6%, respectively, compared to control groups .
- Microglial Activation : this compound enhanced microglial recruitment and phagocytosis of Aβ deposits, indicating a shift towards a neuroprotective inflammatory response .
Table 1: Effects of this compound on Aβ Levels in Tg2576 Mice
Treatment Type | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Aβ38 Increase (%) |
---|---|---|---|
Low-dose | 92.4 | 94.8 | 402.0 |
High-dose | 98.7 | 99.6 | 191.6 |
Anticancer Activity
This compound has also shown promise as an anticancer agent, particularly in colon cancer. Research indicates that it inhibits the proliferation of colon cancer cells effectively:
- Efficacy : In vitro studies demonstrated that this compound's effectiveness is comparable to doxorubicin, a standard chemotherapy drug .
- Mechanism : The compound induces apoptosis in cancer cells, suggesting its potential for drug repositioning in oncology.
Table 2: Comparative Efficacy of this compound vs Doxorubicin
Drug | Cell Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
This compound | Strong | Significant |
Doxorubicin | Competitive | High |
Case Studies and Clinical Implications
- Case Study on Allergic Reactions :
-
Clinical Trials :
- Ongoing clinical trials are investigating the use of this compound in combination therapies for AD and various cancers, aiming to explore its multifaceted biological activities further.
Q & A
Basic Research Questions
Q. What established methodologies are used to assess Cromolyn’s mast cell stabilization efficacy in preclinical models?
- Answer: Standard methodologies include in vitro assays measuring histamine release inhibition in mast cell cultures (e.g., RBL-2H3 cells) and in vivo models like ovalbumin-sensitized mice for allergic inflammation. Techniques such as flow cytometry (for mast cell degranulation markers) and ELISA (for cytokine quantification) are critical. Experimental protocols should detail cell viability controls, dose-response curves, and statistical power calculations to ensure reproducibility .
Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
- Answer: Dose-ranging studies must include sub-therapeutic, therapeutic, and supra-therapeutic doses, validated via pharmacokinetic (PK) profiling (e.g., plasma concentration-time curves). Use non-linear regression models to calculate EC50/IC50 values. Include negative controls (e.g., saline) and positive controls (e.g., ketotifen) to contextualize efficacy. Protocols should align with ARRIVE guidelines for animal studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound in allergic disease models?
- Answer: Discrepancies may arise from bioavailability limitations or tissue-specific microenvironments. Strategies include:
- Comparative PK/PD modeling to assess tissue penetration and metabolite activity.
- Ex vivo histopathology of target tissues (e.g., lung biopsies) to correlate mast cell inhibition with clinical endpoints.
- Sensitivity analyses to identify confounding variables (e.g., immune cell crosstalk) .
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?
- Answer: Mixed-effects models or repeated-measures ANOVA are suitable for longitudinal data. Account for inter-individual variability using random-effects terms. For survival studies, Kaplan-Meier curves with log-rank tests are appropriate. Pre-specify primary/secondary endpoints to avoid Type I errors, and report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .
Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?
- Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via systems biology tools like weighted gene co-expression networks (WGCNA) or pathway enrichment analysis (e.g., KEGG, Reactome). Validate hypotheses using CRISPR-Cas9 knockouts or pharmacological inhibitors in target pathways .
Q. What frameworks (e.g., FINER, PICO) are applicable for formulating rigorous research questions in this compound studies?
- Answer:
- FINER Criteria : Ensure questions are Feasible (e.g., access to mast cell lines), Interesting (address mechanistic gaps), Novel (e.g., combinatorial therapies), Ethical (humane animal models), and Relevant (clinical translation potential).
- PICO Framework : Define Population (e.g., asthmatic murine models), Intervention (this compound dosing), Comparison (standard care), and Outcomes (e.g., airway hyperresponsiveness metrics) .
Q. Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility when replicating this compound’s anti-inflammatory effects across laboratories?
- Answer: Adopt standardized protocols from repositories like protocols.io . Report detailed methods:
- Cell culture conditions (passage numbers, media composition).
- Animal husbandry (diet, circadian cycle controls).
- Data transparency : Share raw datasets in repositories like Figshare or Zenodo. Use blinding and randomization in experimental workflows .
Q. What strategies mitigate bias in meta-analyses of this compound’s clinical trial data?
- Answer: Conduct literature searches across multiple databases (PubMed, EMBASE, Cochrane Library) to avoid publication bias. Use PRISMA guidelines for systematic reviews. Perform funnel plot analyses to detect asymmetry, and apply Egger’s regression test for small-study effects. Include sensitivity analyses excluding industry-funded trials .
Q. Data Presentation and Ethical Considerations
Q. How should conflicting findings about this compound’s neuroprotective effects in Alzheimer’s models be addressed in publications?
- Answer: Clearly delineate experimental variables (e.g., transgenic mouse strains, dosing schedules). Use supplemental tables to compare methodologies side-by-side. Discuss potential confounders (e.g., blood-brain barrier permeability) and propose validation studies (e.g., PET imaging of microglial activation) .
Q. What ethical guidelines apply to human tissue-based studies evaluating this compound’s mast cell inhibition?
- Answer: Obtain informed consent for biospecimen use (e.g., nasal polyp biopsies). Anonymize data per GDPR/HIPAA standards. Disclose conflicts of interest (e.g., industry partnerships) and adhere to institutional review board (IRB) protocols .
Eigenschaften
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMKUWMOSJXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O11 | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15826-37-6 (Parent) | |
Record name | Cromoglicic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022860 | |
Record name | Cromolyn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromoglicic acid is a solid. (NTP, 1992), Solid | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from ethanol + ether | |
CAS No. |
16110-51-3 | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromolyn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromoglicic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cromolyn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cromoglicic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROMOLYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.